molecular formula C13H9BrN4O4 B4924973 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid

3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid

Cat. No. B4924973
M. Wt: 365.14 g/mol
InChI Key: PXULFLOFICHVBD-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, a triazenyl group, and a nitrobenzoic acid group. Each of these groups can confer specific properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the nitro group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and stability .

Scientific Research Applications

Antibacterial Activity

The synthesized compound has demonstrated antibacterial potential. Researchers have reported its effectiveness against certain bacterial strains, making it a promising candidate for developing new antimicrobial agents .

Anti-Inflammatory Properties

Docking studies suggest that this compound may regulate inflammatory responses. By modulating inflammation, it could contribute to the treatment of inflammatory diseases .

Phthalocyanine Synthesis

3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid plays a role in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines. These compounds find applications in areas such as photodynamic therapy and molecular imaging .

Neurodegenerative Disorders Research

The compound targets acetylcholinesterase (AChE), which is crucial for normal nerve impulse transmission. Investigating its effects on AChE activity could provide insights into neurodegenerative disorders . Additionally, other enzymes like monoamine oxidase (MAO) and nitric oxide synthase (NOS) are also relevant in this context .

Biological Activities in Fish

Studies have explored the impact of this compound on rainbow trout alevins. Researchers assessed its effects on AChE activity, malondialdehyde (MDA) levels (a biomarker for oxidative injury), and behavioral parameters. Understanding its neurotoxic potential in fish contributes to environmental and aquatic health research .

Chromatography and Mass Spectrometry Applications

3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is useful in chromatography and mass spectrometry. It aids in sample manipulation during mass spectrometry experiments .

Safety and Hazards

As with any chemical compound, handling “3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential applications (for example, in medicine or materials science), and ways to optimize its synthesis .

properties

IUPAC Name

3-[2-(4-bromophenyl)iminohydrazinyl]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O4/c14-9-1-3-10(4-2-9)15-17-16-11-5-8(13(19)20)6-12(7-11)18(21)22/h1-7H,(H,15,16)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXULFLOFICHVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid

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